((2R,3R,4S,5R,6R)-3,4,5,6-tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol
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Description
((2R,3R,4S,5R,6R)-3,4,5,6-tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol, also known as this compound, is a useful research compound. Its molecular formula is C34H36O6 and its molecular weight is 540.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Benzyl 2,3,4-Tri-O-benzyl-beta-D-glucopyranoside, also known as ((2R,3R,4S,5R,6R)-3,4,5,6-tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol, is a complex carbohydrate molecule. It’s known that such compounds are often used as building blocks for the synthesis of more complex carbohydrates .
Mode of Action
It’s known that such compounds can be used as glycosyl donors in the formation of glycosidic bonds . The formation of these bonds is a key step in the synthesis of complex carbohydrates, which play crucial roles in various biological processes.
Biochemical Pathways
The compound is involved in the biochemical pathway of carbohydrate synthesis. It can participate in the formation of glycosidic bonds, which are essential for the construction of complex carbohydrates . These complex carbohydrates can then participate in various biological processes, including cell signaling, immune response, and energy storage.
Pharmacokinetics
It’s known that such compounds are often used in research settings, and their bioavailability can be influenced by factors such as solubility and stability .
Result of Action
The result of the action of Benzyl 2,3,4-Tri-O-benzyl-beta-D-glucopyranoside is the formation of complex carbohydrates through the creation of glycosidic bonds . These complex carbohydrates can then participate in various biological processes, contributing to the overall functioning of the organism.
Action Environment
The action, efficacy, and stability of Benzyl 2,3,4-Tri-O-benzyl-beta-D-glucopyranoside can be influenced by various environmental factors. For instance, the compound is soluble in dichloromethane and ethyl acetate , and it’s recommended to be stored at -20°C . These factors can influence the compound’s stability and its ability to participate in the formation of glycosidic bonds.
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36O6/c35-21-30-31(36-22-26-13-5-1-6-14-26)32(37-23-27-15-7-2-8-16-27)33(38-24-28-17-9-3-10-18-28)34(40-30)39-25-29-19-11-4-12-20-29/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWPIYGUZWWMDH-BGSSSCFASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(OC(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What makes Benzyl 2,3,4-Tri-O-benzyl-beta-D-glucopyranoside a useful building block in carbohydrate chemistry?
A1: The paper describes an efficient three-step synthesis of this compound, highlighting its accessibility. [] This accessibility, combined with its structure featuring a selectively protected glucose ring, makes it valuable for synthesizing more complex carbohydrates. The benzyl protecting groups can be selectively removed, allowing for further modifications at specific positions on the glucose ring. This controlled manipulation is crucial for building diverse and well-defined carbohydrate structures.
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